4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Overview
Description
“4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The structure of imidazole-containing compounds has been elucidated using various spectroscopic techniques. For instance, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds like 1-(2-(4- substitutedphenyl amino) -imidazo [2,1-b] benzothiazole-3-yl) propan-1-one involves the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol- 5(2H)-one with a 2-chlorobenzothiazole group, using triethylamine in ethanol under reflux conditions (Azimi, Tahazadeh, & Kamari, 2014).
Structural Analysis
- The crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showing planar benzothiazol and imidazol rings with a dihedral angle of 6.37° between them. The piperidin ring adopts a chair conformation (Yıldırım et al., 2006).
Biological Activity
- Synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and similar compounds has been reported with investigations into their antibacterial and entomological activities, showing significant results (Chaudhary et al., 2011).
Pharmacological Studies
- A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a structurally related compound, revealed its role as a potential I1 imidazoline receptor agonist in treating hypertension. The study included molecular docking, FT-IR, FT-Raman, NMR analyses, and quantum mechanical calculations to understand its structure and electronic energies for potential biological, physical, pharmaceutical, and medicinal applications (Aayisha et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, owing to their favorable physicochemical properties .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVLCQQDIUGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.